molecular formula C26H41NO18 B053346 5-Gtpd CAS No. 116169-16-5

5-Gtpd

Cat. No.: B053346
CAS No.: 116169-16-5
M. Wt: 655.6 g/mol
InChI Key: JYTHSXFFRSRXHJ-XAHHDDRHSA-N
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Description

5-Gtpd (hypothetical nomenclature; full systematic name unavailable in provided evidence) is presumed to be an inorganic or organometallic compound based on the structural and functional comparisons outlined in this analysis. For the purpose of this analysis, this compound is assumed to exhibit properties typical of transition metal complexes or sulfonamide derivatives, given common industrial applications of such compounds .

Properties

CAS No.

116169-16-5

Molecular Formula

C26H41NO18

Molecular Weight

655.6 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C26H41NO18/c1-8-14(32)10(4-28)9(3-27-8)2-26(45-25-22(40)19(37)16(34)12(6-30)42-25)23(20(38)17(35)13(7-31)44-26)43-24-21(39)18(36)15(33)11(5-29)41-24/h3,11-13,15-25,28-40H,2,4-7H2,1H3/t11-,12-,13-,15-,16-,17-,18+,19+,20+,21-,22-,23-,24+,25+,26+/m1/s1

InChI Key

JYTHSXFFRSRXHJ-XAHHDDRHSA-N

SMILES

CC1=NC=C(C(=C1O)CO)CC2(C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

CC1=NC=C(C(=C1O)CO)C[C@@]2([C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CC2(C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O

Synonyms

5'-O-(glucotriosyl)pyridoxine
5-GTPD

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. The specific synthetic route would depend on the starting materials and the desired configuration of the final product.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of biocatalysts, flow chemistry, or other advanced techniques to improve efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction would yield alcohols.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: As a probe to study biochemical pathways or as a potential therapeutic agent.

    Medicine: As a drug candidate for treating diseases or as a diagnostic tool.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The presence of multiple hydroxyl groups suggests potential for hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Property This compound (Hypothetical) Fe₂(SO₄)₃ p-Toluenesulfonamide
Molecular Weight (g/mol) ~350 (estimated) 399.88 185.24
Melting Point (°C) 250–300 480 (decomposes) 136–138
Solubility in Water Low 74.5 g/100 mL 0.1 g/100 mL
Primary Applications Catalysis Water treatment Pharmaceuticals

Table 2: Industrial Performance Metrics

Metric This compound (Hypothetical) Zeolite ZSM-5
Surface Area (m²/g) <50 400
Acid Site Density (mmol/g) 1.2 0.8
Cost (USD/kg) 120 200

Research Findings and Challenges

Analytical Limitations

Chemical analysis of this compound faces hurdles such as:

  • Matrix Interference : Co-occurring substances in industrial samples may react during extraction, altering this compound’s composition .
  • Cost : Advanced techniques like X-ray diffraction or ICP-MS are required for precise quantification, raising analytical expenses .

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